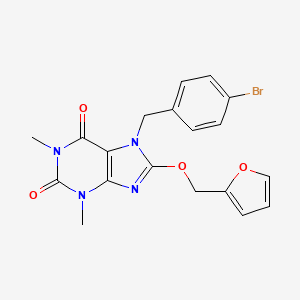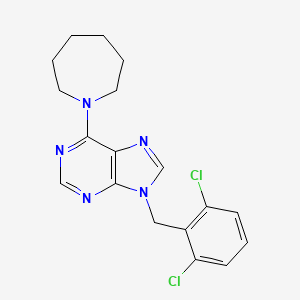![molecular formula C21H22N4O3S B3534210 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3534210.png)
3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide
Descripción general
Descripción
3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide, also known as NPC-12, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NPC-12 is a synthetic compound that belongs to the class of acrylamide derivatives. It is a yellow powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mecanismo De Acción
The exact mechanism of action of 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide is not well understood. However, studies have suggested that 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has been found to have neuroprotective effects. Studies have suggested that 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide may protect against neuronal damage and degeneration, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide in lab experiments is its high purity and stability. 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide is a synthetic compound that can be easily synthesized and purified to obtain a high yield and purity. However, one of the limitations of using 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide. One of the primary areas of interest is in the field of drug discovery, where 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide may serve as a lead compound for the development of new anticancer and anti-inflammatory drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide and to identify its molecular targets. 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide may also have potential applications in other fields such as material science and catalysis, which warrants further investigation.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to exhibit anticancer activity against various cancer cell lines. 3-(3-nitrophenyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide has also been found to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-20(12-11-16-7-6-8-17(15-16)25(27)28)23-21(29)22-18-9-2-3-10-19(18)24-13-4-1-5-14-24/h2-3,6-12,15H,1,4-5,13-14H2,(H2,22,23,26,29)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDWVJLPHAOWNZ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-diethylacetamide](/img/structure/B3534145.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534150.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534153.png)

![1-(2,4-dichlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534162.png)
![4-[({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)carbonyl]phenyl acetate](/img/structure/B3534170.png)
![N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534175.png)
![3-iodo-4-methyl-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3534178.png)
![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B3534190.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3534206.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3534212.png)

![3-chloro-N-{4-[(3-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3534231.png)